Protectin D1 methyl ester is an esterified form of protectin D1, a specialized pro-resolving mediator derived from docosahexaenoic acid. This compound plays a significant role in anti-inflammatory processes and the resolution of inflammation, making it a critical focus in biomedical research. Protectin D1 is recognized for its neuroprotective properties, particularly in the context of neurodegenerative diseases and brain injury recovery .
Protectin D1 is biosynthesized from docosahexaenoic acid, an omega-3 fatty acid found in high concentrations in fish oils and certain algae. The methyl ester form serves as an important intermediate in synthetic pathways aimed at studying the biological functions and therapeutic potentials of protectin D1 .
Protectin D1 methyl ester is classified as a lipid mediator. It belongs to a group of compounds known as specialized pro-resolving mediators, which are crucial for resolving inflammation and promoting tissue repair. Its chemical structure includes multiple double bonds, contributing to its biological activity .
The synthesis of protectin D1 methyl ester typically involves several key steps that utilize various organic chemistry techniques. A notable method includes the convergent stereoselective synthesis that employs an Evans-aldol reaction to introduce stereocenters effectively. This approach ensures high yields and purity of the final product .
Technical Details:
Protectin D1 methyl ester has a complex molecular structure characterized by multiple hydroxyl groups and double bonds. The compound's formula can be represented as C22H34O4, indicating its composition of carbon, hydrogen, and oxygen atoms.
The structural analysis reveals that protectin D1 methyl ester features:
Protectin D1 methyl ester undergoes various chemical reactions that facilitate its conversion to protectin D1 and other derivatives. Hydrolysis is a key reaction where the methyl ester is converted into the free acid form of protectin D1.
Technical Details:
The mechanism of action for protectin D1 methyl ester involves its interaction with specific receptors on immune cells, leading to the modulation of inflammatory responses. Upon conversion to protectin D1, it promotes the resolution of inflammation through several pathways, including:
Studies indicate that protectin D1 can significantly decrease infarct size in animal models of stroke, underscoring its neuroprotective effects .
Protectin D1 methyl ester is typically a viscous liquid at room temperature with a characteristic odor. Its solubility profile indicates good solubility in organic solvents such as ethanol and methanol but limited solubility in water.
Protectin D1 methyl ester is primarily used in research focused on inflammation resolution and neuroprotection. Its applications include:
Protectin D1 methyl ester originates from the esterified form of Protectin D1 (10R,17S-dihydroxydocosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid), a specialized pro-resolving mediator (SPM) biosynthesized from the omega-3 fatty acid docosahexaenoic acid. The biosynthesis begins with the stereoselective oxygenation of docosahexaenoic acid by 15-lipoxygenase type 1 (15-LOX-1), producing the intermediate 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA) [1] [3]. This reaction exhibits a kcat/KM value of 0.35 s−1μM−1 for human 15-lipoxygenase type 1, though human 12-lipoxygenase demonstrates higher catalytic efficiency (kcat/KM = 12 s−1μM−1) in generating 17S-HpDHA as a minor product [2].
The 17S-HpDHA intermediate undergoes enzymatic dehydration to form a 16(17)-epoxide-containing intermediate, termed 16S,17S-epoxy-protectin. This epoxide is highly unstable (T50 ≈ 19 seconds at physiological pH) due to ring strain and rapidly hydrolyzes enzymatically to yield Protectin D1 with a 10R,17S-dihydroxy configuration and a conjugated E,E,Z-triene system [3]. The hydrolysis step is stereospecific, generating the R-configuration at carbon 10, mediated by an uncharacterized epoxide hydrolase.
Table 1: Kinetic Parameters of Lipoxygenases in 17S-HpDHA Biosynthesis
Enzyme Isoform | kcat/KM (s−1μM−1) | Primary Product |
---|---|---|
Human 12-Lipoxygenase | 12.0 | 14S-HpDHA |
Human 15-Lipoxygenase-1 | 0.35 | 17S-HpDHA |
Human 15-Lipoxygenase-2 | 0.43 | 17S-HpDHA |
Protectin D1 methyl ester is generated through the esterification of the carboxylic acid group of Protectin D1. This modification occurs either enzymatically via methyltransferases or chemically during synthetic preparation. The esterification enhances the compound’s lipophilicity, altering its membrane permeability and metabolic stability. In vitro studies confirm that methyl esterification protects Protectin D1 from rapid β-oxidation, a primary catabolic pathway for the free acid form [6]. This stability is attributed to the blockage of the carboxyl group, preventing CoA activation and subsequent mitochondrial β-oxidation [3] [6].
Aspirin-triggered biosynthesis represents a distinct pathway for Protectin D1 analogs. Acetylated cyclooxygenase-2 switches its activity to generate 17R-hydroxydocosahexaenoic acid, leading to 17-epi-Protectin D1. Subsequent methylation yields 17-epi-Protectin D1 methyl ester, which retains bioactivity comparable to the native compound [4]. Human epithelial 15-lipoxygenase type 2 also contributes to 17S-HpDHA formation but cannot catalyze the epoxidation step, limiting its role in full Protectin D1 biosynthesis [2].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: